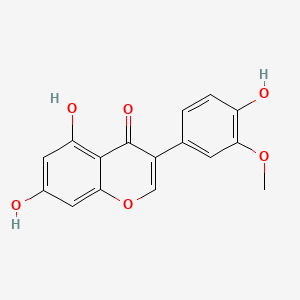

3'-O-Methylorobol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3’-O-Methylorobol is a hydroxyisoflavone, specifically a derivative of orobol where the hydroxy group at position 3’ is replaced by a methoxy group . This compound has been isolated from various plant sources, including Crotalaria lachnophora . It is known for its potential therapeutic properties, particularly in inhibiting voltage-gated sodium channels .

作用机制

Target of Action

The primary target of 3’-O-Methylorobol is the voltage-gated sodium channel Nav1.7 . This channel is predominantly expressed in peripheral sensory neurons and is responsible for the rising phase of action potentials, thereby mediating nociceptive conduction .

Mode of Action

3’-O-Methylorobol inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . It also suppresses the tetrodotoxin-resistant Na+ currents in DRG neurons, though with reduced potency . 3’-O-Methylorobol (10 µM) affects the Nav1.7 by shifting the half-maximal voltage (V1/2) of activation to a depolarizing direction by 6.76 mV, and it shifts the V1/2 of inactivation to a hyperpolarizing direction by 16.79 mV .

Biochemical Pathways

The biochemical pathways affected by 3’-O-Methylorobol are primarily related to the modulation of sodium ion channels, specifically Nav1.7 . By inhibiting these channels, 3’-O-Methylorobol can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and response to stimuli .

Result of Action

The molecular and cellular effects of 3’-O-Methylorobol’s action primarily involve the inhibition of Nav1.7 sodium channels . This inhibition can suppress the hyperexcitability of sensory neurons, which is beneficial in conditions like inherited paroxysmal itch . The intrathecal administration of 3’-O-Methylorobol significantly attenuates compound 48/80-induced histamine-dependent spontaneous scratching bouts and the expression level of c-fos in the nuclei of spinal dorsal horn neurons .

生化分析

Biochemical Properties

3’-O-Methylorobol interacts with various biomolecules in biochemical reactions. It exhibits antioxidant activity by scavenging free radicals . This interaction involves the transfer of an electron from the 3’-O-Methylorobol molecule to the free radical, neutralizing it and preventing it from causing cellular damage .

Cellular Effects

3’-O-Methylorobol has been shown to have significant effects on cells. It inhibits the voltage-gated sodium channel Nav1.7, which is predominantly expressed in peripheral sensory neurons . This inhibition can suppress histamine-dependent itch in mice, suggesting that 3’-O-Methylorobol may have potential therapeutic applications for conditions involving histamine-dependent itching .

Molecular Mechanism

The molecular mechanism of 3’-O-Methylorobol involves its interaction with the Nav1.7 sodium channel. It inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . This inhibition is achieved by shifting the half-maximal voltage of activation and inactivation, thereby affecting the function of the channel .

Temporal Effects in Laboratory Settings

The effects of 3’-O-Methylorobol have been observed over time in laboratory settings. It has been shown to suppress Nav1.7 currents in a concentration-dependent manner

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields 3’-O-Methylorobol after purification.

Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.

化学反应分析

Types of Reactions: 3’-O-Methylorobol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of 3’-O-Methylorobol, which can be further utilized in different applications .

科学研究应用

Chemistry: It serves as a precursor for synthesizing other bioactive compounds.

相似化合物的比较

Apigenin 7-sulfate: Another flavonoid with similar structural features but different functional groups.

Uniqueness: 3’-O-Methylorobol is unique due to its specific inhibition of Nav1.7, which is not commonly observed in other similar compounds. This makes it particularly valuable for developing targeted therapies for conditions involving sensory neuron hyperexcitability .

生物活性

3'-O-Methylorobol is a hydroxyisoflavone derived from the plant Kadsura interior, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its effects on ion channels, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound (Chemical Formula: C16H12O6, CAS Number: 36190-95-1) is characterized by the substitution of a methoxy group at the 3' position of orobol. This modification enhances its biological activity compared to its parent compound .

1. Ion Channel Modulation

Recent studies have highlighted the ability of this compound to inhibit voltage-gated sodium channels (VGSCs), particularly Nav1.7, which plays a crucial role in pain signaling.

-

Inhibition of Nav1.7 :

- The compound demonstrated an IC50 value of 6.6 µM against tetrodotoxin-sensitive (TTX-S) Na+ currents in dorsal root ganglion (DRG) neurons, with maximal inhibition reaching 85% at a concentration of 30 µM .

- It also shifted the half-maximal voltage of activation (V1/2) to a depolarizing direction by approximately 6.76 mV , indicating a significant alteration in channel kinetics .

- Effect on Action Potentials :

2. Antioxidant Activity

This compound exhibits moderate antioxidant properties, as evidenced by its performance in the DPPH free radical scavenging assay. This suggests potential applications in mitigating oxidative stress-related conditions .

1. Antipruritic Effects

In mouse models of histamine-dependent itch, this compound significantly reduced scratching behavior, comparable to cyproheptadine, a known antihistamine. This positions it as a promising candidate for developing new antipruritic therapies .

2. Bone Health

Research indicates that this compound may enhance osteoblast differentiation, suggesting potential applications in osteoporosis treatment and bone health promotion .

Summary of Research Findings

Case Studies

A notable case study involved evaluating the effects of this compound on chronic itch models in mice. The results demonstrated that administration of the compound resulted in a significant reduction in scratching behavior, providing insights into its mechanism as an antipruritic agent.

属性

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBGWWGXBNJAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。